Perampanel hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzonitrile;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C23H15N3O.3H2O/c4*24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19;;;/h4*1-14,16H;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWMJDKMSASBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4.C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4.C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4.C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H66N12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1571982-04-1 | |
| Record name | Perampanel hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1571982041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PERAMPANEL HYDRATE (4:3) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LIX22217M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Elucidation of Perampanel Hydrate
Polymorphism and Hydrate (B1144303) Forms Characterization
Perampanel (B3395873) is known to exist in multiple solid-state forms, including several anhydrous crystalline polymorphs and a specific hydrate form. google.comgoogleapis.comgoogle.com The existence of different polymorphs is significant as they can have distinct physicochemical properties. newdrugapprovals.orggoogle.comgoogle.com
Research and patent literature have described several crystalline forms of perampanel, which are typically characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared spectroscopy. google.comgoogleapis.compolimi.it
The known forms include:
Hydrate Form: A crystalline hydrate is a well-documented form. newdrugapprovals.orggoogle.comgoogle.com
Anhydrous Form I: This form can be prepared by dissolving perampanel in ethyl acetate (B1210297) under reflux, followed by cooling and seeding with anhydrous crystals. newdrugapprovals.orggoogle.comgoogle.com It is characterized by specific peaks in its PXRD pattern, for instance at a diffraction angle (2θ) of 10.3°. google.com
Anhydrous Form III: This polymorph has been identified and can be characterized by PXRD peaks at 2-theta values of approximately 8.7°, 11.7°, 12.5°, and 20.0°. google.comgoogle.com
Anhydrous Form IV: Disclosed as being prepared by slurring perampanel in an acetone (B3395972)/water mixture. google.comgoogle.com
Anhydrous Form V: This form can be obtained through crystallization from an acetone-water solution. newdrugapprovals.orggoogle.comgoogle.com Its characteristic PXRD peaks are distinct from other forms, with notable peaks at 12.9°, 16.7°, and 24.9° (2θ). google.com
Anhydrous Form VI: A crystalline form characterized by an orthorhombic structure. googleapis.com
Anhydrous Form VII: Another distinct anhydrous polymorph identified by its unique X-ray diffraction pattern. google.comgoogle.com
Amorphous Form: An amorphous, non-crystalline form has also been prepared, for instance by spray drying a perampanel solution. google.comgoogle.com
| Form | Type | Preparation Method Example | Reference |
|---|---|---|---|
| Form I | Anhydrous | Crystallization from ethyl acetate. | newdrugapprovals.orggoogle.com |
| Form III | Anhydrous | Slurring in MEK:water. | google.com |
| Form IV | Anhydrous | Slurring in acetone/water. | google.comgoogle.com |
| Form V | Anhydrous | Crystallization from acetone/water. | newdrugapprovals.orggoogle.com |
| Form VII | Anhydrous | Evaporation from solvent mixtures (e.g., DCM/Acetonitrile). | google.comgoogle.com |
| Hydrate | Hydrate | Crystallization from acetone/water with seeding. | newdrugapprovals.orggoogle.com |
| Amorphous | Amorphous | Spray drying from acetone solution. | google.comgoogle.com |
The specific hydrate form of perampanel used in pharmaceutical formulations is a hemisesquihydrate, more precisely described as a 4:3 hydrate. tdcommons.orgtga.gov.au
Chemical Name and Stoichiometry: The chemical name is 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile hydrate (4:3). tdcommons.orgtga.gov.au This indicates that the crystal lattice contains four molecules of perampanel for every three molecules of water. It is also referred to as perampanel hemisesquihydrate. tga.gov.auhealthdirect.gov.au
Preparation: This hydrate form can be prepared by dissolving perampanel in a solvent mixture, such as acetone and water or methanol (B129727) and water, often with heating. newdrugapprovals.orggoogle.com The solution is then cooled, which may be accompanied by seeding with existing crystals of the hydrate form to induce crystallization. newdrugapprovals.orggoogle.com The resulting solid is then filtered and dried.
Physical Properties: Perampanel hemisesquihydrate is a white to yellowish-white crystalline powder. tga.gov.au It has a pKa value of 3.24. tga.gov.au
Identification of Anhydrous and Hydrate Crystalline Forms
Structural Modification and Analogues Development
The discovery of perampanel spurred further research into the development of analogues with potentially improved pharmacological profiles. This has involved the rational design of new molecules and extensive structure-activity relationship (SAR) studies to understand how modifications to the perampanel scaffold affect its interaction with the AMPA receptor.
Rational Design of Perampanel Analogues
The rational design of perampanel analogues has primarily focused on modifying the three aromatic rings attached to the central pyridone core. acs.org The objective of these modifications is to explore the chemical space around the parent molecule to identify derivatives with enhanced potency, selectivity, or altered pharmacokinetic properties.
One approach to analogue design involves a hybridization strategy, combining structural elements from different classes of AMPA receptor modulators. nih.gov For example, by considering the binding modes of benzamide (B126) and thiophene-derived modulators, new hybrid compounds can be designed with the aim of achieving a novel chemotype with enhanced potency. nih.gov Computational methods, such as molecular docking, play a crucial role in this process by predicting the binding poses of proposed analogues within the AMPA receptor's allosteric site, providing confidence in the synthetic targets. nih.gov
Another strategy in the rational design of perampanel analogues is to introduce various substituents on the phenyl, pyridyl, and cyanophenyl rings. The goal is to probe the steric and electronic requirements of the binding pocket. For instance, the introduction of different functional groups can alter the lipophilicity, polarity, and hydrogen bonding capabilities of the molecule, which can in turn influence its binding affinity and pharmacokinetic properties. The design of these analogues is often guided by the desire to maintain the key pharmacophoric elements responsible for AMPA receptor antagonism while exploring new interactions with the receptor.
Structure-Activity Relationship (SAR) Studies for AMPA Receptor Modulation
Structure-activity relationship (SAR) studies have been instrumental in understanding the key structural features of perampanel and its analogues that are critical for their activity as non-competitive AMPA receptor antagonists. These studies involve systematically altering the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity.
The investigation of the aromatic rings at the 1, 3, and 5-positions of the pyridone ring has been a major focus of SAR studies. acs.org It has been demonstrated that the nature and substitution pattern of these rings significantly influence the compound's potency. For example, the 2-cyanophenyl group at the 3-position is a critical component for high-affinity binding.
Molecular dynamics simulations and structural biology studies have revealed that perampanel and other non-competitive inhibitors bind to a common allosteric site on the AMPA receptor, located at the interface of the transmembrane domain. acs.org This binding pocket is considered promiscuous, as it can accommodate structurally diverse ligands. acs.org The inhibitors form multiple weak contacts with the receptor, and the flexible nature of the pocket allows it to adjust to different ligands. acs.org
SAR studies have shown that subtle changes in the chemical structure can lead to significant differences in activity, sometimes even converting an antagonist into a positive allosteric modulator. researchgate.net The binding of perampanel to the closed state of the AMPA receptor channel is thought to stabilize this conformation, thus preventing channel opening and reducing neuronal excitation. acs.org
The following table summarizes some of the key SAR findings for perampanel and its analogues:
| Structural Modification | Observed Effect on AMPA Receptor Modulation | Reference(s) |
| Modifications to the aromatic rings at positions 1, 3, and 5 | Significantly impacts potency as a non-competitive antagonist. | acs.org |
| Presence of the 2-cyanophenyl group at the 3-position | Crucial for high-affinity binding to the AMPA receptor. | acs.org |
| Hybridization with other AMPA modulator scaffolds | Can lead to novel chemotypes with potentially enhanced potency. | nih.gov |
| Binding to the allosteric site in the transmembrane domain | Common mechanism for non-competitive inhibition by perampanel and related analogues. | acs.org |
These SAR studies, combined with rational drug design, continue to guide the development of new AMPA receptor modulators with potential therapeutic applications in a range of neurological disorders.
Molecular and Cellular Mechanisms of Action
Detailed Mechanism of AMPA Receptor Antagonism
Perampanel's unique interaction with the AMPA receptor distinguishes it from other anti-seizure medications. researchgate.netdovepress.com
Non-competitive Binding Site Characterization
Perampanel (B3395873) binds to a site on the AMPA receptor that is distinct from the glutamate (B1630785) binding site. nih.govnih.gov This non-competitive antagonism means that perampanel can inhibit the receptor even when high concentrations of glutamate are present, a condition that occurs during seizures. tandfonline.com Radioligand binding studies have shown that perampanel does not compete with AMPA for binding but is displaced by other non-competitive antagonists like GYKI 52466, suggesting they share a similar binding site. europa.eunih.gov This binding site is believed to be located on the linker peptide segments of the AMPA receptor subunits, which are involved in transducing the conformational change from agonist binding into the opening of the ion channel. researchgate.netnih.govnih.gov Molecular dynamics simulations indicate that this binding pocket is at the interface of the receptor's transmembrane domain and can accommodate structurally different inhibitors. acs.org
Allosteric Modulation of AMPA Receptor Function
As a negative allosteric modulator, perampanel inhibits AMPA receptor function without directly blocking the glutamate binding site. researchgate.net It stabilizes the closed state of the receptor, thereby disrupting the channel's ability to open in response to glutamate binding. frontiersin.org This action effectively reduces the excitatory postsynaptic currents mediated by AMPA receptors. tandfonline.com The non-competitive nature of this allosteric modulation allows perampanel to be effective even in the presence of the high glutamate concentrations that are characteristic of seizure activity. tandfonline.com
Subunit Specificity and Receptor Kinetics
AMPA receptors are tetrameric structures composed of various combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. The specific subunit composition influences the receptor's properties. Perampanel has been shown to inhibit all AMPA receptor subtypes, regardless of their subunit composition. researchgate.net Interestingly, both calcium-permeable (lacking the GluA2 subunit) and calcium-impermeable (containing the GluA2 subunit) AMPA receptors exhibit similar sensitivity to perampanel. frontiersin.org While initial studies suggested high selectivity for AMPA receptors over NMDA and kainate receptors, more recent research indicates that perampanel can also act as a negative allosteric modulator of kainate receptors that contain the GluK5 subunit. jneurosci.orgucdavis.edu Perampanel does not appear to alter the rapid desensitization time course of AMPA receptor currents. ucdavis.edu
Effects on Glutamatergic Neurotransmission Pathways
By targeting AMPA receptors, perampanel directly influences the primary pathway of fast excitatory neurotransmission in the central nervous system. eisai.comtandfonline.com
Inhibition of Postsynaptic Ionotropic AMPA Receptors
Glutamate, the main excitatory neurotransmitter, activates postsynaptic AMPA receptors, leading to an influx of sodium ions and depolarization of the neuron. patsnap.comwikipedia.org This process is fundamental to the generation of excitatory postsynaptic potentials. tandfonline.com Perampanel's antagonism of these receptors prevents this influx of ions, thereby reducing neuronal excitability and the propagation of seizure activity. patsnap.comncats.io This selective inhibition of postsynaptic AMPA receptor-mediated synaptic excitation occurs without affecting NMDA receptor responses. nih.govnih.gov
Modulation of Intracellular Calcium Dynamics
In vitro studies have demonstrated that perampanel inhibits the increase in intracellular calcium concentration induced by AMPA in a dose-dependent manner. europa.eupracticalneurology.com This effect is a direct consequence of blocking AMPA receptors, some of which are permeable to calcium. Over-activation of AMPA receptors can lead to excessive calcium influx, which triggers harmful intracellular cascades. mdpi.com While perampanel effectively reduces AMPA-mediated calcium influx, it does not affect the increase in intracellular calcium induced by NMDA. europa.eu Research also suggests that the modulation of intracellular calcium dynamics by perampanel may involve complex interactions with signaling pathways that regulate mitochondrial function. frontiersin.org
Impact on Neuronal Excitability and Network Synchronization
Perampanel hydrate's primary mechanism as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor directly influences neuronal excitability and the synchronization of neural networks. ncats.iopatsnap.com Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is fundamental to fast excitatory synaptic transmission. nih.gov By blocking these receptors, perampanel reduces the excitatory signals that can lead to the hyperexcitability and hypersynchronization characteristic of epileptic seizures. ncats.ioresearchgate.net The anticonvulsant effect is thought to arise more from the disruption of coordinated network activities than from a simple reduction in the excitability of individual neurons. researchgate.netnih.gov
Electrophysiological Characterization in In Vitro Systems
In vitro studies have been crucial in defining the specific actions of perampanel at a cellular level. Research using rat cortical neurons demonstrated that perampanel inhibits the increase in intracellular calcium ([Ca2+]i) induced by AMPA, but not by N-methyl-D-aspartate (NMDA). europa.eu This highlights its selectivity for the AMPA receptor.
Further electrophysiological experiments in hippocampal brain slices have provided quantitative data on perampanel's effects on synaptic transmission. ucdavis.edunih.gov In these preparations, perampanel was shown to selectively inhibit AMPA receptor-mediated synaptic transmission. nih.gov Recordings of field excitatory postsynaptic potentials (EPSPs) in the CA1 region of the hippocampus showed that perampanel inhibited these potentials with a half-maximal inhibitory concentration (IC50) of 0.23 µM. ucdavis.edunih.gov In contrast, it did not affect synaptic responses mediated by NMDA or kainate receptors. ucdavis.edu
Whole-cell voltage-clamp recordings from cultured hippocampal neurons further confirmed this selectivity. Perampanel almost completely blocked currents evoked by AMPA application but had only a minimal effect on currents induced by NMDA. nih.gov This selective antagonism of AMPA receptors is the core electrophysiological mechanism by which perampanel reduces neuronal excitation. nih.gov
Table 1: Electrophysiological Effects of Perampanel in In Vitro Systems
| Parameter | Preparation | Finding | Source(s) |
| AMPA Receptor-Mediated Field EPSPs | Hippocampal Slices (CA1) | Inhibited with an IC₅₀ of 0.23 µM. | ucdavis.edu, nih.gov |
| NMDA Receptor-Mediated Responses | Hippocampal Slices | No effect observed. | ucdavis.edu, nih.gov |
| Kainate Receptor-Mediated Responses | Hippocampal Slices | No effect observed. | ucdavis.edu |
| AMPA-Induced [Ca²⁺]i Increase | Cultured Rat Cortical Neurons | Inhibited. | , , europa.eu |
| NMDA-Induced [Ca²⁺]i Increase | Cultured Rat Cortical Neurons | Not inhibited. | , , europa.eu |
| AMPA-Evoked Currents | Cultured Hippocampal Neurons | Nearly complete block at 10 µM. | nih.gov |
| NMDA-Evoked Currents | Cultured Hippocampal Neurons | Minimally affected at 30 µM. | nih.gov |
Regulation of Repetitive Neuronal Firing
A key feature of seizure activity is excessive, repetitive firing of neurons. Perampanel's action on AMPA receptors leads to the inhibition of this pathological firing. ncats.io Studies in seizure models have shown that perampanel reduces the paroxysmal depolarizing shift (PDS), a prolonged membrane depolarization that underlies the burst firing of neurons seen during an epileptic event. nih.gov
The mechanism is not simply a general dampening of neuronal activity. Instead, perampanel appears to disrupt the specific network oscillations required for seizure generation. nih.gov Research using models of the basolateral amygdala network shows that epileptiform activity is characterized by reverberating activities between pyramidal (excitatory) and inhibitory neurons. nih.gov Counterintuitively, perampanel was found to eliminate burst discharges in inhibitory neurons and the corresponding inhibitory postsynaptic potentials onto the excitatory pyramidal neurons. nih.gov This disruption of the finely tuned, yet pathological, network reverberations prevents the synchronized, repetitive firing that constitutes a seizure. researchgate.netnih.gov This suggests perampanel stabilizes hyper-excited neural membranes by preventing the sustained, coordinated firing necessary for ictogenesis. ncats.io
Influence on Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory and is also implicated in the development of epilepsy. AMPA receptors play a critical role in many forms of synaptic plasticity, particularly long-term potentiation (LTP). uab.edufrontiersin.org LTP involves an increase in the number or sensitivity of AMPA receptors at the postsynaptic membrane, strengthening the synapse.
Given that perampanel is a potent antagonist of AMPA receptors, it directly interferes with the primary mechanism of fast excitatory transmission that is essential for inducing and expressing many forms of synaptic plasticity. nih.govfrontiersin.org By blocking AMPA receptor-mediated depolarization, perampanel can prevent the removal of the magnesium block from NMDA receptors, a critical step for the induction of many types of LTP. uab.edu While the primary therapeutic focus is on its anti-seizure properties, perampanel's mechanism of action inherently implies a significant influence on the cellular processes that govern synaptic plasticity. uab.edufrontiersin.org
Preclinical Pharmacological Characterization
Pharmacodynamics in Experimental Models
The pharmacodynamic properties of perampanel (B3395873) have been extensively studied in various preclinical models, establishing its mechanism of action and selectivity.
Receptor Occupancy and Target Engagement Studies
Radioligand binding studies have been crucial in elucidating the interaction of perampanel with the AMPA receptor. In studies using rat forebrain membranes, [3H]perampanel was found to bind to a single high-affinity site with a dissociation constant (Kd) of 59.8 ± 5.2 nM and a maximum binding capacity (Bmax) of 3.2 ± 0.1 pmoles/mg. nih.gov It is important to note that this binding was not displaced by AMPA, glutamate (B1630785), or the competitive AMPA receptor antagonist NBQX, confirming that perampanel does not interact with the glutamate recognition site. nih.govtandfonline.com Instead, its binding was inhibited by other non-competitive antagonists like GYKI 52466 and CP-465,022, suggesting they share a similar allosteric binding site. nih.govfda.gov This site is believed to be on the linker peptide segments of AMPA receptor subunits that are involved in transducing agonist binding into channel opening. nih.gov
Further demonstrating its selectivity, perampanel showed minimal to no significant binding to a wide array of other receptors, transporters, and enzymes at concentrations up to 28.6 µM. nih.gov This high selectivity for the AMPA receptor minimizes the potential for off-target effects. tandfonline.com
Functional Assays of AMPA Receptor Inhibition in Cell Lines and Primary Cultures
The functional antagonism of AMPA receptors by perampanel has been demonstrated in various in vitro systems. In primary cultures of rat cortical neurons, perampanel inhibited AMPA-induced increases in intracellular calcium concentration with a half-maximal inhibitory concentration (IC50) of 93 nM. tandfonline.com This inhibition was shown to be non-competitive, as the magnitude of the block was similar at both low and high concentrations of AMPA. nih.gov
Whole-cell voltage-clamp recordings in cultured rat hippocampal neurons further solidified these findings. ucdavis.edunih.gov Perampanel caused a concentration-dependent inhibition of AMPA receptor currents evoked by the non-desensitizing agonist kainate, with an IC50 of 0.56 µM. ucdavis.eduplos.org The blocking action was non-competitive, as it was unaffected by the concentration of kainate used. ucdavis.eduplos.org Perampanel did not alter the desensitization kinetics of AMPA receptor currents, distinguishing its mechanism from other modulators. ucdavis.eduplos.org In contrast to its potent effects on AMPA receptors, perampanel had no effect on N-methyl-D-aspartate (NMDA) receptor-mediated currents. ucdavis.eduplos.org
Studies in rat hippocampal slices also confirmed that perampanel selectively blocks AMPA receptor-mediated synaptic transmission. ucdavis.edu It inhibited field excitatory postsynaptic potentials (EPSPs) with an IC50 of 0.23 µM, while having no impact on synaptic responses mediated by NMDA or kainate receptors. tandfonline.comucdavis.edu
| Assay Type | Cell/Tissue Type | Agonist | Measured Effect | Perampanel Potency (IC50) | Citation |
| Calcium Influx | Rat Cortical Neurons | AMPA | Inhibition of Ca2+ increase | 93 nM | tandfonline.com, |
| Whole-cell Voltage Clamp | Rat Hippocampal Neurons | Kainate | Inhibition of current | 0.56 µM | ucdavis.edu, plos.org |
| Field EPSP Recording | Rat Hippocampal Slices | Endogenous Glutamate | Inhibition of synaptic transmission | 0.23 µM | ucdavis.edu, tandfonline.com |
Pharmacokinetics in Animal Models
The pharmacokinetic profile of perampanel has been characterized in several animal species, providing essential data on its absorption, distribution, metabolism, and excretion.
Absorption Characteristics
Following oral administration, perampanel is rapidly and almost completely absorbed. nih.govnih.gov In experimental animals, it exhibits moderate to high oral bioavailability. Studies have reported bioavailability values of approximately 46.1% in rats, 49-53.5% in dogs, and 74.5% in monkeys. ucdavis.eduresearchgate.netnih.gov
| Animal Model | Oral Bioavailability (%) | Terminal Half-life (t½) (hours) | Citation |
| Rat | 46.1 | 1.67 | researchgate.net, nih.gov |
| Dog | 49 - 53.5 | 5.34 | ucdavis.edu, researchgate.net, nih.gov |
| Monkey | 74.5 | 7.55 | researchgate.net, nih.gov |
Distribution Profiles and Blood-Brain Barrier Permeation
Perampanel demonstrates favorable distribution characteristics, including excellent penetration of the blood-brain barrier. ucdavis.edu In mice and rats, the ratio of brain to plasma concentrations and cerebrospinal fluid to unbound plasma concentrations were found to be approximately one. tandfonline.com This efficient central nervous system penetration is critical for its therapeutic action. Perampanel is not a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP), efflux transporters that can limit the brain entry of many drugs. nih.gov
Plasma protein binding of perampanel is high across species, ranging from 87% in rats to 95.5% in humans, primarily to albumin and α1-acid glycoprotein. tga.gov.aufda.gov
Metabolic Pathways and Metabolite Identification in Hepatic Systems
Perampanel is extensively metabolized, primarily through oxidative pathways mediated by cytochrome P450 enzymes, followed by glucuronidation. nih.govucdavis.edu In vitro studies using human and animal liver microsomes have identified CYP3A4 and CYP3A5 as the principal enzymes responsible for its oxidative metabolism. tandfonline.com
The metabolic profile of perampanel appears to be qualitatively similar between the animal species used for toxicity testing and humans. fda.govtga.gov.au In all species, the parent drug, perampanel, is the major drug-related component found in circulation. fda.govtga.gov.au In vitro metabolism studies have identified several types of metabolites, including hydroxylated metabolites and their glucuronides, metabolites with a rearranged pyridine (B92270) ring, dihydrodiol metabolites, and dihydroxylated metabolites. For instance, in dog liver microsomes, two predominant metabolites, designated DM1 and DM2, were identified, although they were not detected in the plasma of dogs after oral dosing. fda.gov The primary route of excretion is through the feces. nih.govtga.gov.au
Role of Cytochrome P450 Enzymes (e.g., CYP3A4/5)
Perampanel hydrate (B1144303) undergoes extensive metabolism in the liver, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 identified as the main isozymes involved. nih.govdrugbank.comipg.pt In vitro studies using human liver microsomes and recombinant human CYP enzymes have confirmed that CYP3A is the principal mediator of perampanel's primary oxidative metabolism. europa.eu While CYP3A4/5 are the primary drivers of this process, the complete metabolic pathway has not been fully elucidated, and the involvement of other pathways cannot be entirely ruled out. europa.euhres.ca
The significant role of CYP3A4 is further highlighted by drug-drug interaction studies. Co-administration of perampanel with strong inducers of CYP3A4, such as carbamazepine (B1668303), phenytoin, and oxcarbazepine (B1677851), has been shown to significantly increase the apparent oral clearance of perampanel, leading to lower plasma concentrations. nih.govfda.gov For instance, carbamazepine can increase perampanel clearance threefold. fda.gov Conversely, strong inhibitors of CYP3A4, like ketoconazole (B1673606), are expected to increase perampanel's plasma concentration by decreasing its clearance. europa.eu
In vitro investigations have also explored perampanel's potential to inhibit or induce CYP enzymes. In human liver microsomes, perampanel at a concentration of 30 µmol/L demonstrated weak inhibitory effects on CYP2C8. Studies in cultured human hepatocytes showed that perampanel can weakly induce CYP3A4/5 at concentrations of 3 µM or higher and CYP2B6 at 30 µmol/L. ucdavis.edu However, these effects are generally considered modest and not expected to cause significant drug-drug interactions. ucdavis.edunih.gov It is worth noting that while CYP3A4/5 are the main metabolic enzymes, some studies suggest a potential role for CYP1A2 in the metabolic activation of perampanel. dergipark.org.trnih.gov
Table 1: In Vitro Effects of Perampanel on Cytochrome P450 Enzymes
| Enzyme | Effect | Concentration | Finding | Source |
| CYP3A4/5 | Primary Metabolism | N/A | Mediates the primary oxidative metabolism of perampanel. | nih.govdrugbank.comipg.pt |
| CYP2C8 | Weak Inhibition | 30 µmol/L | Perampanel showed weak inhibitory effects. | |
| CYP3A4/5 | Weak Induction | ≥3 µmol/L | Perampanel weakly induced this enzyme in cultured human hepatocytes. | ucdavis.edu |
| CYP2B6 | Weak Induction | 30 µmol/L | Perampanel weakly induced this enzyme in cultured human hepatocytes. | ucdavis.edu |
| CYP1A2 | Potential Role | N/A | Suggested to have a role in the metabolic activation of perampanel. | dergipark.org.trnih.gov |
Glucuronidation Processes
Following primary oxidation by CYP enzymes, perampanel's metabolites undergo sequential glucuronidation, a Phase II metabolic process. nih.govdrugbank.comdergipark.org.tr This conjugation reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, increases the water solubility of the metabolites, facilitating their excretion from the body. criver.com The principal metabolic pathways for perampanel in preclinical models and humans involve ring hydroxylation followed by glucuronidation. nih.gov
While oxidation is the primary step, glucuronidation is a crucial subsequent step in the metabolic clearance of perampanel. fda.gov In vitro studies with human liver microsomes have shown that perampanel at a concentration of 30 µM has a weak inhibitory effect on UGT1A9 and UGT2B7. ucdavis.edunih.gov Additionally, in primary cultured human hepatocytes, perampanel was found to weakly induce UGT1A1 and UGT1A4. ucdavis.edu These findings suggest that while perampanel interacts with UGT enzymes, the effects are generally weak and may not be clinically significant. ucdavis.edu
Table 2: In Vitro Effects of Perampanel on UGT Enzymes
| Enzyme | Effect | Concentration | Finding | Source |
| UGT1A9 | Weak Inhibition | 30 µmol/L | Perampanel showed weak inhibitory effects in human liver microsomes. | ucdavis.edu |
| UGT2B7 | Weak Inhibition | 30 µmol/L | Perampanel showed weak inhibitory effects in human liver microsomes. | ucdavis.edunih.gov |
| UGT1A1 | Weak Induction | ≥3 µM | Perampanel weakly induced this enzyme in cultured human hepatocytes. | ucdavis.edu |
| UGT1A4 | Weak Induction | ≥3 µM | Perampanel weakly induced this enzyme in cultured human hepatocytes. | ucdavis.edu |
Elimination Routes and Excretion Mechanisms
The elimination of perampanel hydrate from the body occurs almost exclusively through metabolism, followed by the excretion of its metabolites. europa.eufda.gov Following administration of radiolabeled perampanel, the majority of the recovered radioactivity is found in the feces, with a smaller portion in the urine. drugbank.comeuropa.euwikipedia.org Specifically, approximately 70% of the dose is excreted in the feces and 30% in the urine. europa.euwikipedia.org The radioactivity recovered in both urine and feces is primarily composed of a mixture of oxidative and conjugated metabolites. europa.eu
Unchanged perampanel accounts for a very small fraction of the excreted dose, with less than 2% of the parent drug being excreted unchanged in the urine. wikipedia.org This indicates that metabolic clearance is the primary pathway of perampanel elimination. tga.gov.au In bile-duct cannulated rats, it was demonstrated that 92.3% of an orally administered dose was excreted in the bile, indicating that fecal excretion in this species is mediated by biliary excretion. tga.gov.au The terminal elimination half-life of perampanel is long, averaging about 105 hours in humans. drugbank.comwikipedia.org
Table 3: Excretion of Radiolabeled Perampanel
| Excretion Route | Percentage of Recovered Radioactivity | Composition | Source |
| Feces | ~70% | Primarily oxidative and conjugated metabolites | europa.euwikipedia.org |
| Urine | ~30% | Primarily oxidative and conjugated metabolites | europa.euwikipedia.org |
Preclinical Efficacy and Mechanistic Investigations
In Vitro Models of Neurological Hyperexcitability
Neuronal Cell Culture Systems
In vitro studies utilizing neuronal cell culture systems have been instrumental in elucidating the fundamental mechanism of action of perampanel (B3395873). In cultured rat cortical neurons, perampanel demonstrated a potent and selective inhibition of AMPA-induced increases in intracellular calcium concentration. ucdavis.edutga.gov.auresearchgate.nettga.gov.au This effect was observed to be concentration-dependent, with an IC50 value of 93 nM. nih.gov Notably, the inhibitory action of perampanel on AMPA-induced calcium influx was consistent across varying concentrations of AMPA, suggesting a non-competitive mode of antagonism. ucdavis.edunih.gov This non-competitive binding to the AMPA receptor, at a site distinct from the glutamate (B1630785) binding site, underscores its unique pharmacological profile. nih.gov
Further investigations using patch-clamp recordings in cultured rat hippocampal neurons corroborated these findings. Perampanel effectively blocked AMPA receptor-mediated currents in a concentration-dependent manner. ucdavis.edunih.gov In contrast, it exhibited minimal to no effect on N-methyl-D-aspartate (NMDA) receptor-mediated currents, highlighting its selectivity for the AMPA receptor subtype. ucdavis.edutga.gov.autga.gov.aunih.gov
Brain Slice Electrophysiology Studies
Brain slice electrophysiology studies have provided further evidence for the inhibitory effects of perampanel on synaptic transmission. In hippocampal slices, perampanel demonstrated a robust, concentration-dependent reduction of AMPA receptor-mediated excitatory postsynaptic field potentials (f-EPSPs), with a reported IC50 of 0.23 μM. researchgate.net At a concentration of 3 μM, perampanel achieved a complete block of these potentials. researchgate.net Conversely, even at a concentration of 10 μM, perampanel did not affect synaptic responses mediated by NMDA or kainate receptors, further confirming its selectivity. researchgate.net
Studies on human brain tissue obtained from patients with refractory epilepsy have also been conducted. In cortical slices from the temporal lobe of an epileptic patient, 10 μM perampanel significantly decreased the amplitude and firing rate of large field potentials. nih.govresearchgate.net This research also demonstrated a 33% reduction in the branching parameter, indicating an effect at the network level. nih.govresearchgate.net Furthermore, perampanel was shown to inhibit native AMPA receptors from both rat and human hippocampus and cerebellum when reconstituted into Xenopus oocytes, with IC50 values ranging from 2.6 to 7.0 μM. nih.govresearchgate.net
In Vivo Animal Models of Neurological Pathologies
Anticonvulsant Activity in Rodent Seizure Models
Perampanel has exhibited broad-spectrum anticonvulsant activity across a range of rodent seizure models, establishing its potential as an antiepileptic agent. dovepress.comucdavis.edunih.govpracticalneurology.comnih.gov
Maximal Electroshock (MES) Seizure Model: In the MES test in mice, which models generalized tonic-clonic seizures, perampanel demonstrated protective effects. practicalneurology.comhres.catga.gov.au The reported median effective dose (ED50) was 1.6 mg/kg. hres.ca
Pentylenetetrazol (PTZ)-Induced Seizure Model: Perampanel was also effective in protecting against myoclonic seizures induced by pentylenetetrazol in mice, with a reported ED50 of 0.94 mg/kg. practicalneurology.comhres.catga.gov.au This model is used to screen for drugs effective against absence and myoclonic seizures.
Audiogenic Seizure Model: In a mouse model of audiogenic seizures, which are reflex seizures triggered by sound, perampanel showed potent anticonvulsant activity with an ED50 of 0.47 mg/kg. practicalneurology.comhres.catga.gov.au
AMPA-Induced Seizure Model: Perampanel significantly delayed the onset of seizures induced by the direct administration of AMPA in mice, further confirming its mechanism of action in vivo. hres.catga.gov.au
6 Hz Seizure Model: Perampanel also showed efficacy in the 6 Hz seizure test, a model of psychomotor seizures. ucdavis.edunih.govpracticalneurology.com
It is important to note that in some rodent models, the doses of perampanel that produced anticonvulsant effects were in a similar range to those that caused motor impairment. ucdavis.edunih.govresearchgate.net
Impact on Kindling Models of Epilepsy
Kindling is a phenomenon where repeated subconvulsive electrical or chemical stimulation of the brain leads to the development of persistent, spontaneous seizures, modeling the process of epileptogenesis. Perampanel has demonstrated significant efficacy in kindling models of epilepsy. dovepress.comucdavis.edu
In a mouse corneal kindling model, oral administration of perampanel dose-dependently delayed or completely prevented the development of kindling. hres.catga.gov.au In amygdala-kindled rats, perampanel significantly increased the after-discharge threshold and reduced the duration of motor seizures. researchgate.netfda.gov These findings suggest that perampanel may not only suppress existing seizures but also have the potential to interfere with the underlying processes of epilepsy development. dovepress.com
Neuroprotective Properties in Experimental Ischemia Models
Preclinical studies have explored the neuroprotective potential of perampanel in experimental models of cerebral ischemia. researchgate.netfrontiersin.org The rationale for this is based on the understanding that excessive glutamate release and subsequent AMPA receptor activation contribute to neuronal damage following an ischemic event. jneurosci.org
In a neonatal rat model of stroke, perampanel-loaded nanoparticles were shown to reduce the infarct size and improve motor function. nih.gov This was accompanied by a reduction in pro-inflammatory cytokines. nih.gov Furthermore, in vitro studies investigating ischemia have shown that low doses of perampanel can protect striatal and hippocampal neurons from ischemic damage. frontiersin.org Some animal studies have also suggested that perampanel can improve cognitive impairment and neurological outcomes following cerebral ischemia and intracerebral hemorrhage. researchgate.net While these preclinical findings are promising, further research is needed to translate these neuroprotective effects to clinical settings. researchgate.netjneurosci.org
Data Tables
Table 1: In Vitro Efficacy of Perampanel
| Assay | System | Endpoint | IC50 | Reference |
|---|---|---|---|---|
| AMPA-induced Ca2+ influx | Cultured rat cortical neurons | Inhibition of Ca2+ increase | 93 nM | nih.gov |
| AMPA receptor-mediated f-EPSPs | Rat hippocampal slices | Reduction of field potentials | 0.23 μM | researchgate.net |
Table 2: In Vivo Anticonvulsant Activity of Perampanel in Mice
| Seizure Model | Endpoint | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Maximal Electroshock (MES) | Protection from tonic-clonic seizures | 1.6 | hres.ca |
| Pentylenetetrazol (PTZ) | Protection from myoclonic seizures | 0.94 | hres.ca |
Investigation in Animal Models of Pain
Perampanel hydrate (B1144303) has been evaluated in various preclinical animal models to determine its potential analgesic effects in different pain states, including nociceptive, inflammatory, and neuropathic pain. nih.govfrontiersin.org Studies have demonstrated that perampanel can significantly modulate pain perception and pain-related behaviors. nih.govresearchgate.net
Research in mouse models of acute and chronic pain has shown that oral administration of perampanel significantly reduces pain perception. nih.govfrontiersin.org Its efficacy has been observed in models of chemical-induced visceral pain (writhing test), somatic inflammatory pain (paw licking and paw edema tests), and neuropathic pain. nih.gov
In a well-established model of neuropathic pain, the chronic constriction injury (CCI) of the sciatic nerve in mice, perampanel has shown significant effects. nih.govfrontiersin.org Acute administration of perampanel reduced mechanical allodynia (pain response to a non-painful stimulus) and hyperalgesia (increased sensitivity to a painful stimulus). nih.govresearchgate.net This beneficial effect on pain thresholds was also observed after repeated daily administration. nih.govresearchgate.net
Mechanistic studies accompanying these pain models have explored the interaction between perampanel's antagonism of AMPA receptors and other signaling pathways. nih.gov Interestingly, the analgesic effects of perampanel in neuropathic pain models were found to be dependent on the cannabinergic system. nih.govfrontiersin.org The administration of a CB1 receptor antagonist, AM251, was shown to attenuate the antinociceptive, antiallodynic, and antihyperalgesic effects of perampanel. frontiersin.orgresearchgate.net Furthermore, ex vivo analysis of the spinal cords of mice with CCI that were treated with perampanel revealed a significant increase in the expression of CB1 receptors. nih.govfrontiersin.org This suggests that the pain-reducing effects of perampanel may be mediated, at least in part, through its influence on the endocannabinoid system. nih.gov
In addition to its effects on pain signaling, perampanel has demonstrated anti-inflammatory properties in these models. frontiersin.org In the spinal cords of treated animals, perampanel was found to reduce the levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. frontiersin.orgresearchgate.net
Table 1: Perampanel Efficacy in Preclinical Pain Models
| Pain Model | Animal | Key Findings | Citation |
|---|---|---|---|
| Visceral Pain | Mouse | Significantly reduced writhing response. | nih.gov |
| Inflammatory Pain | Mouse | Reduced paw licking time and paw edema. | nih.gov |
| Neuropathic Pain (CCI) | Mouse | Reduced mechanical allodynia and thermal hyperalgesia. | nih.govfrontiersin.orgresearchgate.net |
| Nociceptive Pain | Mouse | Showed analgesic effects in tail flick and hot plate tests. | researchgate.net |
Behavioral Pharmacology Studies in Animal Models
The behavioral pharmacology of perampanel has been extensively characterized in various animal models, primarily focusing on its antiseizure activity. nih.govucdavis.edu As a selective, non-competitive AMPA receptor antagonist, perampanel exhibits a broad spectrum of efficacy against both partial and generalized seizures in preclinical models. frontiersin.orgnih.gov
Perampanel has demonstrated high potency in models such as audiogenic seizures in DBA/2 mice, the maximal electroshock seizure (MES) test, the subcutaneous pentylenetetrazol (PTZ) test, and the 6 Hz seizure test. nih.govucdavis.edu This broad-spectrum activity distinguishes it from other antiepileptic drugs like sodium channel blockers (e.g., carbamazepine), which are typically less effective in the PTZ and 6 Hz seizure models. nih.gov
Beyond its antiseizure effects, studies have also noted that perampanel can induce motor impairment at doses within the range that provides seizure protection. ucdavis.edu The protective index, which compares the dose causing motor impairment (TD50) to the dose providing seizure protection (ED50), was calculated in mice for MES-induced, audiogenic, and PTZ-induced seizures. researchgate.net
Further investigations in animal models of traumatic brain injury have highlighted perampanel's potential anti-inflammatory and neuroprotective roles. mdpi.com In these models, perampanel administration suppressed the expression of pro-inflammatory cytokines while increasing the levels of anti-inflammatory cytokines. mdpi.com
Table 2: Behavioral Effects of Perampanel in Preclinical Seizure Models
| Animal Model | Seizure Type Modeled | Observed Effect of Perampanel | Citation |
|---|---|---|---|
| Audiogenic Seizure Model (DBA/2 mice) | Generalized tonic-clonic seizures | High potency in preventing seizures. | nih.govucdavis.edu |
| Maximal Electroshock (MES) Test | Generalized tonic-clonic seizures | Effective in suppressing seizure spread. | nih.govucdavis.edu |
| Pentylenetetrazol (PTZ) Test | Generalized myoclonic seizures | Effective in preventing seizures. | nih.govucdavis.edu |
| 6 Hz Test | Psychomotor seizures (treatment-resistant) | Effective in preventing seizures. | nih.govucdavis.edu |
| Amygdala Kindling Model (Rat) | Complex partial seizures | Reduced seizure duration and severity; increased afterdischarge threshold. | nih.govresearchgate.net |
| Lithium-Pilocarpine Model (Rat) | Status Epilepticus | Terminated benzodiazepine-resistant seizures. | mdpi.com |
Drug Drug Interactions: Mechanistic Investigations
Influence on Cytochrome P450 Enzyme Systems
The metabolism of perampanel (B3395873) is principally mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4 and CYP3A5. dovepress.comkarger.com This metabolic pathway is a key determinant of its pharmacokinetic profile and a major site for potential drug-drug interactions.
In vitro studies using human liver microsomes have characterized the induction and inhibition potential of perampanel. At concentrations up to 30 µmol/L, perampanel demonstrated a weak inhibitory effect on CYP2C8 and UGT1A9. nih.govtga.gov.au It is generally not considered a potent inhibitor or inducer of major cytochrome P450 or UGT enzymes. tga.gov.aueuropa.eu
However, in human cell cultures, perampanel has been reported to weakly induce CYP2B6 and CYP3A4/5 and inhibit CYP2C8 and UDP-glucuronosyltransferase (UGT) UGT1A9, though typically at high concentrations, suggesting a low potential for clinically significant interactions through these mechanisms in most cases. karger.comnih.gov
Conversely, perampanel's pharmacokinetics are significantly influenced by potent modulators of CYP3A4. Strong inducers of CYP3A4, such as rifampicin (B610482) and certain antiepileptic drugs (AEDs), can substantially decrease perampanel plasma concentrations by increasing its clearance. patsnap.comtga.gov.auneurology.org For example, co-administration with carbamazepine (B1668303) can increase perampanel clearance approximately threefold. ucdavis.edu In contrast, strong inhibitors of CYP3A4, such as ketoconazole (B1673606), can lead to a moderate increase in perampanel exposure. patsnap.comtga.gov.au A study in healthy subjects found that ketoconazole increased perampanel's area under the curve (AUC) by 20%. tga.gov.au
Table 1: In Vitro Effects of Perampanel on Major Hepatic Enzymes This table summarizes the observed in vitro effects of perampanel on various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes based on preclinical studies.
| Enzyme Family | Specific Enzyme | Observed Effect by Perampanel | Potency | Reference |
| Cytochrome P450 | CYP2B6 | Induction | Weak | karger.comnih.gov |
| CYP3A4/5 | Induction | Weak | karger.comnih.gov | |
| CYP2C8 | Inhibition | Weak | karger.comnih.govtga.gov.au | |
| CYP3A4 | Inhibition | Weak | nih.gov | |
| UGT | UGT1A9 | Inhibition | Weak | karger.comnih.govtga.gov.au |
| UGT2B7 | Inhibition | Weak | nih.gov |
Effects on Pharmacokinetics of Co-administered Compounds in Preclinical and Clinical Analyses
Preclinical pharmacokinetic studies with perampanel suggested a low probability of it causing clinically relevant effects on other drugs. nih.gov This has been largely supported by population pharmacokinetic analyses from clinical trials. A pooled analysis of Phase III studies indicated that perampanel did not have a clinically significant impact on the clearance of several co-administered AEDs, including clonazepam, levetiracetam (B1674943), phenobarbital, phenytoin, topiramate, and zonisamide. nih.govucdavis.edufda.gov While statistically significant, the effects on the clearance of carbamazepine, clobazam, lamotrigine (B1674446), and valproic acid were minor, amounting to less than a 10% change. nih.govucdavis.edufda.gov
A notable exception is the interaction with oxcarbazepine (B1677851). Perampanel co-administration was found to decrease oxcarbazepine clearance by 26%, although the clinical relevance is not fully established as levels of the active monohydroxy metabolite were not measured. nih.govneurology.orgucdavis.edudovepress.com
Preclinical studies in a rat amygdala kindling model also investigated pharmacokinetic interactions. These studies observed that perampanel plasma concentrations were altered by some AEDs; concentrations increased with levetiracetam or lamotrigine co-administration and decreased with carbamazepine or valproic acid. nih.gov
Table 2: Effect of Perampanel on the Clearance of Concomitant Antiepileptic Drugs (AEDs) (Population PK Analysis) This table presents the findings from a pooled population pharmacokinetic analysis on the impact of adjunctive perampanel on the clearance of various AEDs.
| Co-administered AED | Effect of Perampanel on Clearance | Magnitude of Change | Clinical Relevance | Reference |
| Carbamazepine | Increase | +4.3% | Not considered clinically relevant | nih.gov |
| Clobazam | Increase | +3.4% to +7.7% | Not considered clinically relevant | nih.gov |
| Clonazepam | No significant impact | - | - | nih.govfda.gov |
| Lamotrigine | Increase | +9.3% | Not considered clinically relevant | nih.gov |
| Levetiracetam | No significant impact | - | - | nih.govfda.gov |
| Oxcarbazepine | Decrease | -26% | Unclear | nih.govneurology.orgucdavis.edu |
| Phenobarbital | No significant impact | - | - | nih.govfda.gov |
| Phenytoin | No significant impact | - | - | nih.govfda.gov |
| Topiramate | No significant impact | - | - | nih.govfda.gov |
| Valproic Acid | Increase | +5.0% | Not considered clinically relevant | nih.gov |
| Zonisamide | No significant impact | - | - | nih.govfda.gov |
Interactions at Neurotransmitter Receptor Sites
The primary mechanism of action of perampanel is its selective, non-competitive antagonism of AMPA-type glutamate (B1630785) receptors. eisai.comnih.govfycompa.com Glutamate is a primary excitatory neurotransmitter, and its overactivity is implicated in seizure generation. tga.gov.aunih.gov
Perampanel binds to an allosteric site on the AMPA receptor, which is distinct from the glutamate agonist binding site. nih.gov Radioligand binding studies suggest this site is similar to that of the non-competitive antagonist GYKI 52466. nih.gov This interaction inhibits AMPA receptor-mediated increases in intracellular calcium and synaptic transmission. tga.gov.au
Importantly, perampanel is highly selective. It effectively inhibits AMPA receptor-mediated synaptic excitation without affecting N-methyl-D-aspartate (NMDA) receptor responses. nih.gov Further in vitro binding assays failed to show significant interactions with a wide array of other neurotransmitter receptors, transporters, and enzymes at clinically relevant concentrations. nih.gov This high selectivity for the AMPA receptor minimizes off-target effects and defines its specific mechanism of interaction within the central nervous system. nih.govnih.gov
Pharmacokinetic-Pharmacodynamic Modeling of Interactions
Pharmacokinetic-pharmacodynamic (PK-PD) modeling has been employed to understand the relationship between perampanel exposure and its clinical effects, as well as to characterize its interactions with other AEDs. nih.gov Analyses have demonstrated a positive correlation between perampanel plasma concentrations and the reduction in seizure frequency. europa.eunih.gov
Preclinical models have been instrumental in evaluating pharmacodynamic interactions. In a rat amygdala kindling model, co-administration of perampanel with other AEDs such as carbamazepine, levetiracetam, lamotrigine, and valproate resulted in synergistic or additive improvements in seizure control. nih.govtandfonline.comneurology.org These findings suggest a complementary mechanism of action that may provide enhanced efficacy when perampanel is used in combination therapies. tandfonline.com
Population PK models have further refined the understanding of these interactions in clinical settings. These models confirm that potent CYP3A4-inducing AEDs (EIAEDs) like carbamazepine, phenytoin, and oxcarbazepine significantly increase the apparent clearance of perampanel, thereby reducing systemic exposure. dovepress.comneurology.orgresearchgate.net Semi-mechanistic PK models have been developed to better describe the time-course and magnitude of these induction-based interactions, particularly with carbamazepine, allowing for more precise predictions of perampanel concentrations during co-administration. nih.gov
Mechanisms of Resistance in Preclinical Settings
Cellular and Molecular Adaptations to Prolonged Exposure
Prolonged exposure to a neuroactive compound can trigger adaptive responses within the central nervous system as it attempts to maintain homeostasis. In the context of perampanel (B3395873), preclinical studies have begun to elucidate the specific cellular and molecular changes that may underlie the development of tolerance or resistance.
A key preclinical investigation into the effects of long-term perampanel administration in mice identified significant alterations in the hippocampal proteome. acs.org This study, while focused on behavioral side effects, provides valuable insight into the molecular adaptations that occur with chronic exposure. The behavioral assessments indicated that long-term use of perampanel did not affect general locomotor function but did increase aggressive behavior in a resident-intruder test. acs.org
Proteomic analysis of the hippocampus in these mice revealed that 93 proteins were significantly altered following prolonged treatment. acs.org These differentially expressed proteins were primarily associated with synaptic function, synaptogenesis, and neurite outgrowth. acs.org Notably, western blot analysis confirmed the downregulation of key synaptic proteins, including synaptophysin (Syn) and postsynaptic density protein 95 (PSD95). acs.org Synaptophysin is a major integral membrane protein of synaptic vesicles and is involved in synaptic transmission, while PSD95 is a critical scaffolding protein in the postsynaptic density that helps organize neurotransmitter receptors and signaling molecules. Their downregulation suggests a significant remodeling of synaptic structure and function in response to chronic AMPA receptor antagonism.
Bioinformatic analysis further indicated that these protein changes were involved in pathways related to synaptic plasticity and the Ras signaling pathway. acs.org These adaptations reflect the brain's attempt to counteract the continuous blockade of excitatory signaling by perampanel, which could potentially contribute to a reduction in the drug's efficacy over time. The gradual accumulation of perampanel in plasma, owing to its long half-life, has been suggested as a factor that could contribute to the development of tolerance. tandfonline.comresearchgate.netnih.gov
Table 1: Summary of Key Molecular Adaptations to Prolonged Perampanel Exposure in a Preclinical Mouse Model acs.org
| Protein | Change | Primary Function | Potential Implication for Resistance |
|---|---|---|---|
| Synaptophysin (Syn) | Downregulated | Synaptic vesicle protein, involved in neurotransmission | Altered synaptic transmission, potential homeostatic response to chronic inhibition |
| Postsynaptic Density Protein 95 (PSD95) | Downregulated | Scaffolding protein at the postsynaptic density, anchors glutamate (B1630785) receptors | Disruption of AMPA receptor localization and signaling, synaptic remodeling |
| Glutamate receptor 1 (GluA1) | Upregulated | Subunit of the AMPA receptor | Compensatory increase in a key receptor target (See section 7.2) |
This interactive table summarizes key findings from a preclinical study investigating the effects of long-term perampanel administration in mice. The data points to significant molecular remodeling in the hippocampus.
Investigation of Altered AMPA Receptor Expression or Function
Given that perampanel's primary mechanism of action is the non-competitive antagonism of AMPA receptors, a logical line of inquiry for resistance mechanisms is whether the expression or function of these receptors changes with prolonged treatment. researchgate.nettandfonline.com Upregulation or functional modification of AMPA receptors could serve as a direct compensatory mechanism to overcome perampanel-induced inhibition.
Evidence from preclinical models supports this hypothesis. In the same study of long-term perampanel administration in mice, validation by western blot demonstrated a notable upregulation of the AMPA receptor subunit, glutamate receptor 1 (GluA1), in the hippocampus. acs.org GluA1 is a fundamental component of AMPA receptors, and its increased expression suggests a direct cellular response to enhance glutamatergic signaling in the face of persistent antagonism. This upregulation could effectively increase the number of targets available for glutamate, potentially diminishing the inhibitory effect of a given concentration of perampanel and contributing to tolerance.
Further evidence comes from studies in other disease models. For instance, in a preclinical murine glioma model, treatment with perampanel was found to increase the expression of AMPA receptor subunits GluA2 and GluA3. frontiersin.org The modulation of AMPA receptor subunit composition can significantly alter the receptor's properties, including its permeability to calcium, which could in turn affect neuronal excitability and apoptosis. frontiersin.org While this study was conducted in the context of cancer, it demonstrates that perampanel can induce changes in the expression of its target receptors.
It is important to note, however, that while these findings are significant, some sources indicate a lack of definitive evidence directly linking altered AMPA receptor expression to perampanel resistance in preclinical epilepsy models. frontiersin.org The development of resistance is likely a complex process, and while changes in the drug's direct target are a plausible mechanism, other factors such as alterations in downstream signaling pathways and broader synaptic remodeling also play a critical role.
Table 2: Preclinical Findings on Altered AMPA Receptor Subunit Expression Following Perampanel Exposure
| Preclinical Model | Finding | AMPA Receptor Subunit(s) | Reference |
|---|---|---|---|
| Long-term administration in C57BL/6J mice | Upregulation in the hippocampus | GluA1 | acs.org |
This interactive table highlights preclinical research that has identified changes in the expression of specific AMPA receptor subunits following exposure to perampanel.
Advanced Analytical Methodologies for Perampanel Hydrate Research
Quantitative Determination in Biological Matrices (e.g., Animal Plasma, Brain Tissue)
The accurate quantification of perampanel (B3395873) in biological samples such as animal plasma and brain tissue is fundamental for pharmacokinetic and pharmacodynamic studies. Various analytical methods have been developed and validated for this purpose.
Chromatographic Techniques (e.g., HPLC-FLD, LC-MS/MS)
High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques for the quantitation of perampanel. mdpi.combg.ac.rs
A simple and sensitive HPLC-FLD method has been developed for the analysis of perampanel in rat plasma. mdpi.com This method often involves a sample preparation step like microextraction by packed sorbent (MEPS) or protein precipitation. mdpi.comresearchgate.net For instance, one method utilized a Hypersil Gold octadecyl silane (B1218182) column with an isocratic mobile phase of acetonitrile–methanol (B129727)–water, achieving a linearity range of 3.75 to 300 ng/mL. mdpi.comresearchgate.net Another HPLC-FLD method demonstrated linearity from 1 to 500 ng/mL in human plasma. mdpi.com The intrinsic fluorescence of perampanel allows for high sensitivity with low injection volumes. mdpi.com
LC-MS/MS methods are considered a primary choice for bioanalytical assays due to their high sensitivity and selectivity. bg.ac.rs These methods have been established for determining perampanel concentrations in human and rat plasma, as well as rat brain homogenate. bg.ac.rs Sample preparation typically involves protein precipitation with acetonitrile. bg.ac.rsnih.gov One validated LC-MS/MS method for human plasma demonstrated linearity over a concentration range of 2.00–500 ng/mL. bg.ac.rs Another LC-MS/MS assay for human plasma was linear from 2.5 to 2800 ng/mL. nih.gov An ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS) method has also been developed for the simultaneous measurement of perampanel and its metabolites in both rat plasma and brain homogenate. bg.ac.rs
Here is an interactive data table summarizing various chromatographic methods for perampanel analysis:
Interactive Table 1: Chromatographic Methods for Perampanel Analysis| Technique | Matrix | Sample Preparation | Linearity Range (ng/mL) | Key Findings |
|---|---|---|---|---|
| HPLC-FLD | Rat Plasma | Microextraction by Packed Sorbent (MEPS) | 3.75 - 300 | Simple, selective, and reproducible method suitable for small volume samples. mdpi.comresearchgate.net |
| HPLC-FLD | Human Plasma | Liquid-Liquid Extraction | 1 - 500 | High correlation coefficient (>0.999). mdpi.com |
| HPLC-UV | Human Plasma | Protein Precipitation | 25 - 1000 | Simple, specific, and cost-effective for therapeutic drug monitoring. nih.gov |
| LC-MS/MS | Human Plasma | Protein Precipitation | 2.00 - 500 | Rapid, specific, and sensitive method with a short analysis time. bg.ac.rs |
| LC-MS/MS | Human Plasma | Protein Precipitation | 2.5 - 2800 | High extraction recovery (>98%) and no significant matrix effect. nih.gov |
| UHPLC-QTOF-MS | Rat Plasma and Brain Homogenate | Not Specified | Not Specified | Measures perampanel and its metabolites simultaneously. bg.ac.rs |
Method Validation for Preclinical Bioanalysis
Validation of these analytical methods is conducted in accordance with regulatory guidelines to ensure their reliability for preclinical bioanalysis. bg.ac.rsjscimedcentral.com Key validation parameters include specificity, sensitivity, precision, accuracy, stability, recovery, and linearity. jscimedcentral.com
For an HPLC-FLD method in rat plasma, the inter-day precision was reported as 3.1%-3.8% with an accuracy of 98.9%-103.5%, while the intra-day precision was 2.4%-6.8% with an accuracy of 97.6%-104.9%. researchgate.net The extraction recovery for this method ranged from 99.23% to 103.84%. researchgate.net In a validated LC-MS/MS method, the precision for dilution integrity was 2.0%, and the accuracy was 101.9%. bg.ac.rs Stability of perampanel has been confirmed in plasma and stock solutions under various storage conditions, including room temperature and frozen states. bg.ac.rs The linearity of calibration curves is consistently high, with correlation coefficients (r²) typically greater than 0.99. mdpi.combg.ac.rsnih.gov
Here is an interactive data table summarizing validation parameters for perampanel bioanalytical methods:
Interactive Table 2: Method Validation Parameters for Perampanel Bioanalysis| Method | Parameter | Result |
|---|---|---|
| HPLC-FLD | Inter-day Precision (CV%) | 3.1 - 3.8 researchgate.net |
| HPLC-FLD | Inter-day Accuracy (%) | 98.9 - 103.5 researchgate.net |
| HPLC-FLD | Intra-day Precision (CV%) | 2.4 - 6.8 researchgate.net |
| HPLC-FLD | Intra-day Accuracy (%) | 97.6 - 104.9 researchgate.net |
| HPLC-FLD | Extraction Recovery (%) | 99.23 - 103.84 researchgate.net |
| LC-MS/MS | Dilution Integrity Precision (CV%) | 2.0 bg.ac.rs |
| LC-MS/MS | Dilution Integrity Accuracy (%) | 101.9 bg.ac.rs |
| LC-MS/MS | Extraction Recovery (%) | >98 nih.gov |
| HPLC-UV | Intra- and Inter-day Precision (CV%) | <7.4 nih.gov |
| HPLC-UV | Accuracy (%) | 96.4 - 113.3 nih.gov |
Spectroscopic and Spectrometric Techniques for Structural Characterization
The structural integrity and characterization of perampanel hydrate (B1144303) are confirmed using a variety of spectroscopic and spectrometric techniques. These methods are crucial for identifying the compound and its potential polymorphs or degradation products. google.comresearchgate.net
Techniques such as infrared (IR) absorption spectroscopy, Raman spectrometry, and thermal analysis (e.g., thermogravimetric analysis - TGA, and differential scanning calorimetry - DSC) are employed to characterize the crystalline forms of perampanel. google.comgoogle.com For instance, different polymorphic forms of perampanel exhibit unique X-ray powder diffraction (XRPD) patterns and characteristic peaks in their IR and Raman spectra. google.com Forced degradation studies of perampanel under various stress conditions (acid, base, oxidation, thermal, and photolytic) have led to the identification and characterization of degradation products using UPLC-MS and extensive NMR spectroscopy. researchgate.net
In Vitro Assays for Receptor Binding and Functional Activity
The mechanism of action of perampanel as a non-competitive AMPA receptor antagonist has been elucidated through various in vitro assays that measure receptor binding and functional activity. nih.govtga.gov.au
In vitro binding assays have shown that perampanel does not bind to the AMPA agonist binding site, confirming its non-competitive nature. tga.gov.au However, radiolabelled perampanel binding is displaced by other non-competitive AMPA receptor antagonists like GYKI 52466, suggesting they share a similar binding site. nih.gov
Functional assays are critical for demonstrating the antagonist activity of perampanel. In cultured rat cortical neurons, perampanel inhibits the AMPA-induced increase in intracellular calcium concentration with a 50% inhibitory concentration (IC50) value of 0.093 µmol/L. tga.gov.au It has been shown to be selective for AMPA receptors, as it does not significantly affect NMDA or kainate receptor-mediated events at concentrations up to 10 µM. nih.gov Furthermore, perampanel's action is not use-dependent. nih.gov In vitro studies also indicate that perampanel is approximately 95% bound to plasma proteins. tga.gov.au
Here is an interactive data table summarizing the in vitro activity of perampanel:
Interactive Table 3: In Vitro Receptor Binding and Functional Activity of Perampanel| Assay Type | System | Finding | IC50/Effect |
|---|---|---|---|
| Receptor Binding | Rat Brain Membranes | Does not bind to AMPA agonist site. tga.gov.au | - |
| Receptor Binding | Not Specified | Displaced by non-competitive antagonists (e.g., GYKI 52466). nih.gov | - |
| Functional Assay | Cultured Rat Cortical Neurons | Inhibits AMPA-induced increase in intracellular Ca2+. tga.gov.au | 0.093 µmol/L tga.gov.au |
| Functional Assay | Hippocampal Slices | Inhibits AMPA receptor-mediated field EPSPs. ucdavis.edu | 0.23 µM ucdavis.edu |
| Functional Assay | Not Specified | No effect on NMDA or kainate receptor-mediated EPSPs. nih.gov | - |
| Plasma Protein Binding | In Vitro | Highly bound to plasma proteins. tga.gov.au | ~95% tga.gov.au |
Future Research Trajectories and Novel Applications
Exploration of Perampanel (B3395873) Hydrate (B1144303) in Non-Epilepsy Preclinical Models
The overactivation of glutamate (B1630785) receptors is implicated in the pathophysiology of numerous neurological disorders beyond seizures. europa.eu Consequently, perampanel is being investigated in a range of preclinical models to assess its potential as a neuroprotective and disease-modifying agent.
The glutamatergic system is a key player in the neural circuits that govern stress and anxiety. While the exploration of perampanel specifically for anxiety-related disorders is an emerging area, some preclinical studies have indirectly assessed its effects on anxiety-like behaviors. For instance, in a study using a lateral fluid percussion injury model of traumatic brain injury in rats, the elevated plus maze was used to assess anxiety. uab.edu In that specific context, no significant effects of perampanel on anxiety-like behaviors were observed. uab.edu The launch of new companies like Draig Therapeutics, which focuses on developing AMPA receptor positive allosteric modulators for Major Depressive Disorder (MDD), underscores the growing interest in targeting the AMPA receptor for neuropsychiatric conditions. icgam.com This suggests that further investigation into the potential of AMPA receptor antagonists like perampanel in models of anxiety, depression, and other neuropsychiatric disorders is a logical future direction.
A significant and promising area of research is the application of perampanel in models of neurodegenerative diseases, particularly Parkinson's disease (PD). nih.govmovementdisorders.org Research has demonstrated that the intercellular transmission of pathogenic proteins like α-synuclein, a key factor in the progression of PD, is regulated by neuronal activity. nih.govkyoto-u.ac.jp
Studies in preclinical PD models have shown that perampanel can inhibit the development of α-synuclein pathology. nih.govkyoto-u.ac.jp In mouse primary hippocampal neurons, perampanel was found to block the neuronal uptake of α-synuclein preformed fibrils. nih.gov The proposed mechanism for this effect is the inhibition of macropinocytosis in a manner dependent on neuronal activity. nih.govkyoto-u.ac.jp Furthermore, oral administration of perampanel in a mouse model inoculated with α-synuclein preformed fibrils successfully ameliorated the development of α-synuclein pathology in vivo. nih.govkyoto-u.ac.jp These findings suggest that by modulating neuronal activity, perampanel could serve as a novel disease-modifying therapy for Parkinson's disease and other synucleinopathies. nih.govmovementdisorders.org Additionally, in primate models of Parkinson's disease, perampanel has been shown to enhance the therapeutic effect of L-DOPA. europa.eutga.gov.au
Table 1: Research Findings of Perampanel in Preclinical Parkinson's Disease Models
| Model Type | Key Findings | Proposed Mechanism | Citation |
|---|---|---|---|
| Mouse Primary Hippocampal Neurons with α-synuclein preformed fibrils | Inhibited the development of α-synuclein pathology. | Blocked neuronal uptake of α-synuclein by inhibiting macropinocytosis. | nih.gov, kyoto-u.ac.jp |
| α-synuclein preformed fibril-injected mouse model | Ameliorated the development of α-synuclein pathology in vivo. | Modulation of neuronal activity. | nih.gov, kyoto-u.ac.jp |
The role of AMPA receptor-mediated excitotoxicity in the secondary injury cascade following traumatic brain injury (TBI) makes perampanel a strong candidate for neuroprotection. nih.gov Preclinical evidence indicates that AMPA receptor antagonists exert neuroprotective effects following mechanical injury. nih.gov Perampanel has been evaluated in multiple rodent models of TBI, including the controlled cortical impact model and the lateral fluid percussion injury (LFPI) model, which produces both focal and diffuse injury. uab.edunih.gov
In a rat LFPI model, both pre- and post-injury administration of perampanel yielded significant neuroprotective effects. It attenuated the injury-induced increase in the pro-apoptotic bax/bcl-xL ratio in the hippocampus and reduced impairments in learning and memory as assessed by the Morris water maze test. nih.gov It also mitigated deficits in reward-seeking behavior. nih.gov Other studies have highlighted that perampanel's neuroprotective mechanism in TBI models may be related to the regulation of neuronal necroptosis and its anti-inflammatory and anti-oxidative properties. spandidos-publications.comdovepress.com Specifically, perampanel has been shown to suppress the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α following injury. spandidos-publications.com
Table 2: Research Findings of Perampanel in Preclinical Traumatic Brain Injury Models
| Model Type | Key Findings | Proposed Mechanism | Citation |
|---|---|---|---|
| Rat Lateral Fluid Percussion Injury (LFPI) | Reduced cognitive impairments in learning, memory, and reward-seeking. | Attenuated the increase in the pro-apoptotic bax/bcl-xL ratio. | nih.gov, uab.edu |
| Rodent TBI Models | Alleviated neuronal injury and neurological dysfunction. | Suppression of pro-inflammatory cytokines; anti-oxidative activity. | spandidos-publications.com, tandfonline.com |
Neurodegenerative Diseases (e.g., Parkinson's Disease models)
Development of Next-Generation AMPA Receptor Modulators
The clinical experience with perampanel has validated the AMPA receptor as a viable drug target and has spurred further research into developing new modulators with improved characteristics.
The development of perampanel itself involved modifying a core chemical structure to improve potency and enhance metabolic stability. ucdavis.edu Future research aims to build on this by creating novel analogues with even more desirable properties. The use of structure-based drug design (SBDD) is a powerful strategy to rapidly generate and optimize new chemical entities. rsc.orgresearchgate.net By understanding the high-resolution X-ray structures of the AMPA receptor's ligand-binding domain, researchers can design analogues that interact more precisely with the allosteric binding site. rsc.orgjneurosci.org
The goal of creating such analogues is to achieve enhanced selectivity for specific AMPA receptor subunit compositions, which could fine-tune the therapeutic effect and potentially reduce off-target effects. Another key objective is to improve pharmacokinetic profiles, such as increasing oral bioavailability, optimizing half-life, and improving CNS penetration. rsc.org Research into other AMPA modulators has shown that this approach can lead to compounds with improved water solubility and greater metabolic stability. researchgate.net While specific next-generation analogues of perampanel are not yet widely published, the methodologies for their discovery are well-established and represent a clear path for future drug development. ucdavis.eduresearchgate.net
An emerging therapeutic strategy involves combining modulators of different glutamate receptor subtypes or pairing glutamatergic drugs with agents acting on other neurotransmitter systems. tandfonline.com This approach aims to achieve synergistic effects and target pathological processes from multiple angles.
Preclinical studies have already shown that combining perampanel with other anti-epileptic drugs like carbamazepine (B1668303) and valproate can result in enhanced, often synergistic, seizure protection. tandfonline.compracticalneurology.com Beyond epilepsy, a compelling example is the investigation of a dual anti-glutamatergic therapy combining the anti-AMPA activity of perampanel with the anti-NMDA activity of ketamine. clinicaltrials.gov This combination is being studied in patients with super-refractory status epilepticus following cardiac arrest, with the rationale that blocking both major ionotropic glutamate receptors could more effectively counteract the profound excitotoxicity associated with global cerebral ischemia. clinicaltrials.gov Preliminary results suggest this dual therapy is effective and does not produce significant additional side effects. clinicaltrials.gov This highlights a sophisticated approach to glutamatergic modulation that could be applied to other acute neurological injuries and potentially chronic neurodegenerative diseases.
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| Perampanel hydrate |
| α-synuclein |
| L-DOPA |
| IL-1β |
| IL-6 |
| TNF-α |
| RIP1 |
| RIP3 |
| MLKL |
| Carbamazepine |
| Valproate |
Targeted Analogues with Enhanced Selectivity or Pharmacokinetic Profiles
Translational Research Methodologies and Biomarker Discovery in Preclinical Studies
Translational research for this compound aims to bridge the gap between initial laboratory findings and their application in human clinical settings. This involves using specific preclinical models and identifying measurable biomarkers to predict the compound's therapeutic effects. The methodologies employed are designed to simulate aspects of human epilepsy and other neurological disorders, allowing for a robust evaluation of the drug's potential efficacy and mechanism of action before human trials.
Preclinical evaluation of this compound has utilized a variety of in vitro and in vivo models to establish its pharmacological profile. tandfonline.comnih.gov These models are crucial for demonstrating proof-of-concept and for discovering biomarkers that can be used to monitor treatment effects.
In vitro Methodologies and Biomarker Identification
Initial screening and mechanistic studies for perampanel involved cultured rat cortical neurons. nih.govresearchgate.net A key translational methodology in this context was the use of functional assays to measure the drug's effect on neuronal hyperexcitability.
Key in vitro findings include:
Inhibition of AMPA-induced Calcium Influx : In cultured cortical neurons, perampanel was shown to inhibit the increase in intracellular calcium (Ca2+) induced by α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA). tandfonline.comresearchgate.netresearchgate.net This reduction in Ca2+ influx serves as a direct functional biomarker of AMPA receptor antagonism. nih.gov
Selective Blockade of Synaptic Transmission : Experiments in brain slices demonstrated that perampanel selectively blocks AMPA receptor-mediated synaptic transmission. tandfonline.comnih.gov For instance, field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices were inhibited, while synaptic responses mediated by NMDA or kainate receptors were unaffected. ucdavis.edu The IC50 for this inhibition was measured at 0.23 µM. ucdavis.edu
In vivo Preclinical Models and Translational Biomarkers
Perampanel has demonstrated broad-spectrum anticonvulsant activity across a diverse range of established animal seizure models. nih.govucdavis.edunih.gov These models mimic different types of seizures and provide a platform for identifying functional and molecular biomarkers of drug efficacy.
Table 1: Preclinical Seizure Models Used in this compound Research
| Model Type | Animal Model | Seizure Induction Method | Key Findings |
|---|---|---|---|
| Acute Seizure Models | DBA/2 Mice | Audiogenic (sound-induced) | High potency against seizures. nih.gov |
| Mice | Maximal Electroshock (MES) | Demonstrated anticonvulsant activity. europa.eu | |
| Mice | Pentylenetetrazol (PTZ) injection | Effective against myoclonic seizures. europa.eu | |
| Mice | 6 Hz test | Showed efficacy, distinguishing it from some other antiepileptic drugs. nih.gov | |
| Epilepsy Models | Rats | Amygdala Kindling | Increased afterdischarge threshold and reduced seizure severity and duration. tandfonline.comeuropa.eu |
Biomarker Discovery in Preclinical Studies
The use of these preclinical models has led to the discovery of several translational biomarkers that indicate perampanel's therapeutic potential.
Electrophysiological and Behavioral Biomarkers : In the amygdala-kindling model of temporal lobe epilepsy, perampanel significantly increased the afterdischarge threshold, which is a key electrophysiological biomarker for the initiation of localized seizures. europa.eu It also reduced motor seizure duration and afterdischarge duration, suggesting an ability to inhibit seizure propagation. tandfonline.comeuropa.eu In models of traumatic brain injury, behavioral assessments like the Morris water maze test served as biomarkers for cognitive function, showing that perampanel reduced impairments in learning and memory. nih.gov
Molecular Biomarkers : Research in a rodent model of traumatic brain injury (TBI) identified a key molecular biomarker. nih.gov Administration of perampanel attenuated the injury-induced increase in the pro-apoptotic Bax/Bcl-xL ratio in the hippocampus. nih.gov This finding points to a neuroprotective effect by modulating apoptotic pathways, providing a molecular-level biomarker for the drug's action beyond simple seizure suppression.
The collective data from these translational methodologies and the identified biomarkers provided a strong rationale for advancing this compound into clinical development. The consistent efficacy across various preclinical models, coupled with the identification of specific functional and molecular biomarkers, demonstrated its novel mechanism of action as a selective, non-competitive AMPA receptor antagonist. tandfonline.comnih.gov
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Perampanel |
| α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) |
| Glutamate |
| N-methyl-D-aspartate (NMDA) |
| Kainate |
| Pentylenetetrazol |
| Carbamazepine |
| Valproate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
